(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as ATB-346 and has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes ATB-346 a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been found to have several biochemical and physiological effects that make it a promising candidate for further research. In addition to its anti-inflammatory and analgesic effects, ATB-346 has been found to have antioxidant properties that make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. ATB-346 has also been found to have anti-cancer properties that make it a potential treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of ATB-346 for lab experiments is its selective inhibition of COX-2. This makes it a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects. ATB-346 has also been found to have high solubility and stability, which makes it easy to work with in lab experiments. One of the limitations of ATB-346 for lab experiments is its relatively high cost compared to traditional NSAIDs.
Future Directions
There are several future directions for research on ATB-346. One of the most promising directions is in the field of inflammation and pain management. Further research is needed to determine the efficacy and safety of ATB-346 as a potential alternative to traditional NSAIDs. Another future direction for research is in the field of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of ATB-346 as a treatment for these diseases. Finally, further research is needed to determine the potential of ATB-346 as a treatment for various types of cancer.
Synthesis Methods
ATB-346 is synthesized by reacting 5-(carboxymethyl)-2-mercapto-1,3-thiazol-4-one with 4-chlorobenzoic acid in the presence of triethylamine. The resulting compound is then reacted with allylamine in the presence of a coupling agent to yield (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid. This synthesis method has been optimized to yield high purity and high yield of ATB-346.
Scientific Research Applications
ATB-346 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ATB-346 is in the field of inflammation and pain management. ATB-346 has been found to have anti-inflammatory and analgesic effects that make it a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. ATB-346 has also been studied for its potential use in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.
Properties
IUPAC Name |
4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDAAILNKOLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.